molecular formula C15H13N3O4 B5868352 N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide

Cat. No. B5868352
M. Wt: 299.28 g/mol
InChI Key: FJIZQWQJQKBTLZ-UHFFFAOYSA-N
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Description

N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide, also known as MNBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNBC is a member of the carboximidamide family of compounds and has been found to possess various biological activities.

Mechanism of Action

The mechanism of action of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is not fully understood. However, it has been suggested that N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide exerts its antitumor activity by inducing apoptosis in cancer cells. N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has also been found to inhibit angiogenesis, which is the process of the formation of new blood vessels that is essential for tumor growth and metastasis. Furthermore, N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to have various biochemical and physiological effects. N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been found to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-8. N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has also been found to decrease the levels of prostaglandin E2, which is a pro-inflammatory mediator.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is its broad spectrum of biological activities. N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been found to possess antitumor, anti-inflammatory, and antioxidant activities, which makes it a promising candidate for the development of new drugs. Additionally, N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is relatively easy to synthesize, and the reaction proceeds smoothly at room temperature.
However, one of the limitations of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is its low solubility in water. This can make it difficult to administer in vivo and can also limit its use in certain experiments. Furthermore, the mechanism of action of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide. One area of research could be the optimization of its therapeutic potential. This could involve the development of new derivatives of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide with improved solubility and bioavailability. Additionally, the mechanism of action of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide could be further elucidated to better understand its biological activities.
Another area of research could be the evaluation of the safety and toxicity of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide. This could involve the study of its pharmacokinetics and pharmacodynamics in animal models. Furthermore, the potential interactions of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide with other drugs could be investigated.
Conclusion:
In conclusion, N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide possesses antitumor, anti-inflammatory, and antioxidant activities and has been found to inhibit the growth of various cancer cell lines. However, the mechanism of action of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide is not fully understood, and its low solubility in water can limit its use in certain experiments. There are several future directions for the study of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide, including the optimization of its therapeutic potential and the evaluation of its safety and toxicity.

Synthesis Methods

The synthesis of N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide involves the reaction of 4-nitrobenzenecarboximidamide with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds smoothly at room temperature, and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antioxidant activities. N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N'-[(3-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10-3-2-4-12(9-10)15(19)22-17-14(16)11-5-7-13(8-6-11)18(20)21/h2-9H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIZQWQJQKBTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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